![molecular formula C18H22N4O7 B13730488 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes multiple pyrrolidinone groups, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with propanoic acid derivatives under controlled conditions. The reaction often requires the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the pyrrolidinone groups, which can form stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Uniqueness
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide stands out due to its multiple pyrrolidinone groups, which enhance its binding affinity and specificity for various molecular targets. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C18H22N4O7 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C18H22N4O7/c23-13(5-9-21-15(25)1-2-16(21)26)19-7-11-29-12-8-20-14(24)6-10-22-17(27)3-4-18(22)28/h1-4H,5-12H2,(H,19,23)(H,20,24) |
Clé InChI |
ZPOLHSILYVMUEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



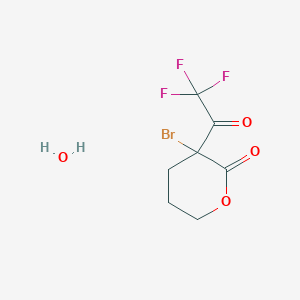
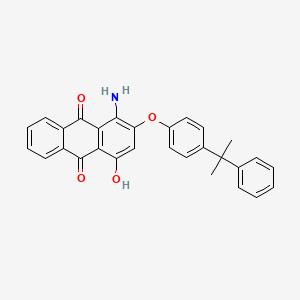
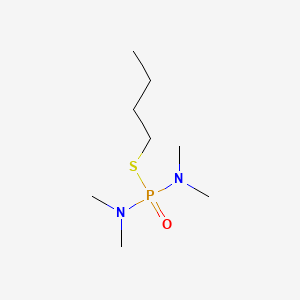
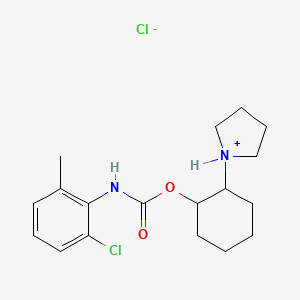
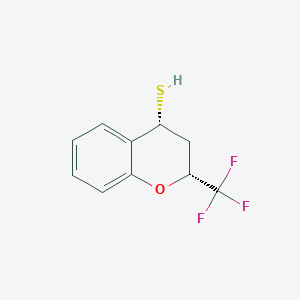
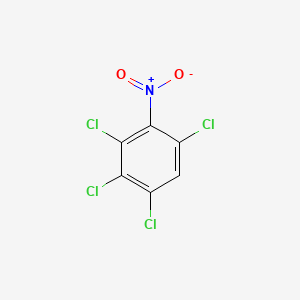
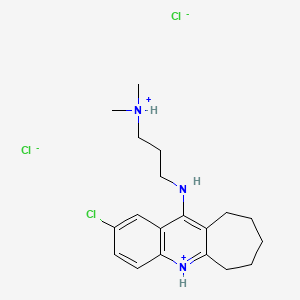
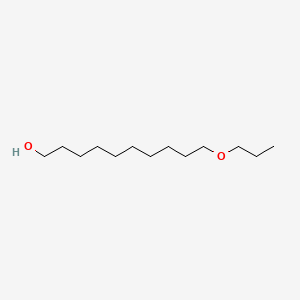
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
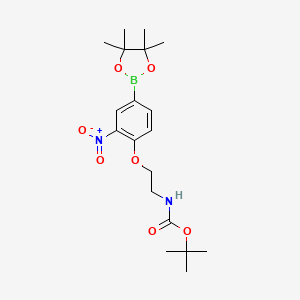
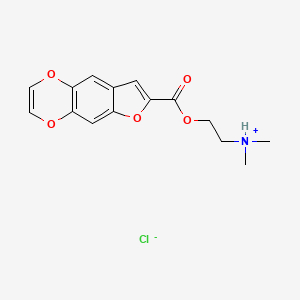
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
